

An In-depth Technical Guide to the Chemical Structure and Utility of Lacthydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lacthydrazide*

Cat. No.: *B1296683*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacthydrazide, systematically known as 2-hydroxypropanehydrazide, is a bifunctional organic molecule derived from lactic acid. As a member of the acylhydrazide family, it possesses a unique structural framework characterized by a hydroxyl group and a reactive hydrazide moiety. This combination makes **Lacthydrazide** a valuable and versatile building block in synthetic organic chemistry and a key intermediate in the development of novel pharmacologically active compounds. This guide provides a comprehensive overview of **Lacthydrazide**'s chemical structure, physicochemical properties, synthesis, and core reactivity. It further explores its applications as a synthon for creating diverse molecular libraries, particularly through the formation of hydrazone linkages, which are prominent in medicinal chemistry for their wide spectrum of biological activities. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

Lacthydrazide is a simple yet functionally rich molecule. Its IUPAC name is 2-hydroxypropanehydrazide, and it is also referred to as lactic acid hydrazide.^{[1][2]} The core structure consists of a three-carbon chain derived from lactic acid, featuring a hydroxyl (-OH)

group at the C2 position and a hydrazide (-CONHNH₂) functional group at the C1 position. This structure imparts both hydrogen-bonding capabilities and a potent nucleophilic center, which dictates its chemical behavior and utility.

The key physicochemical properties of **Lacthydrazide** are summarized below, providing essential data for experimental design and application.

Property	Value	Source(s)
CAS Number	2651-42-5	[1] [3] [4]
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[1] [4]
Molecular Weight	104.11 g/mol	[1]
IUPAC Name	2-hydroxypropanehydrazide	[1]
Physical Form	Solid	
Boiling Point	153-156 °C (at 2 Torr)	[3]
Density (Predicted)	1.216 g/cm ³	[4]
XLogP3	-1.5	[4]
Topological Polar Surface Area	75.4 Å ²	[4]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	3	[4]

Visualizing the Core Structure

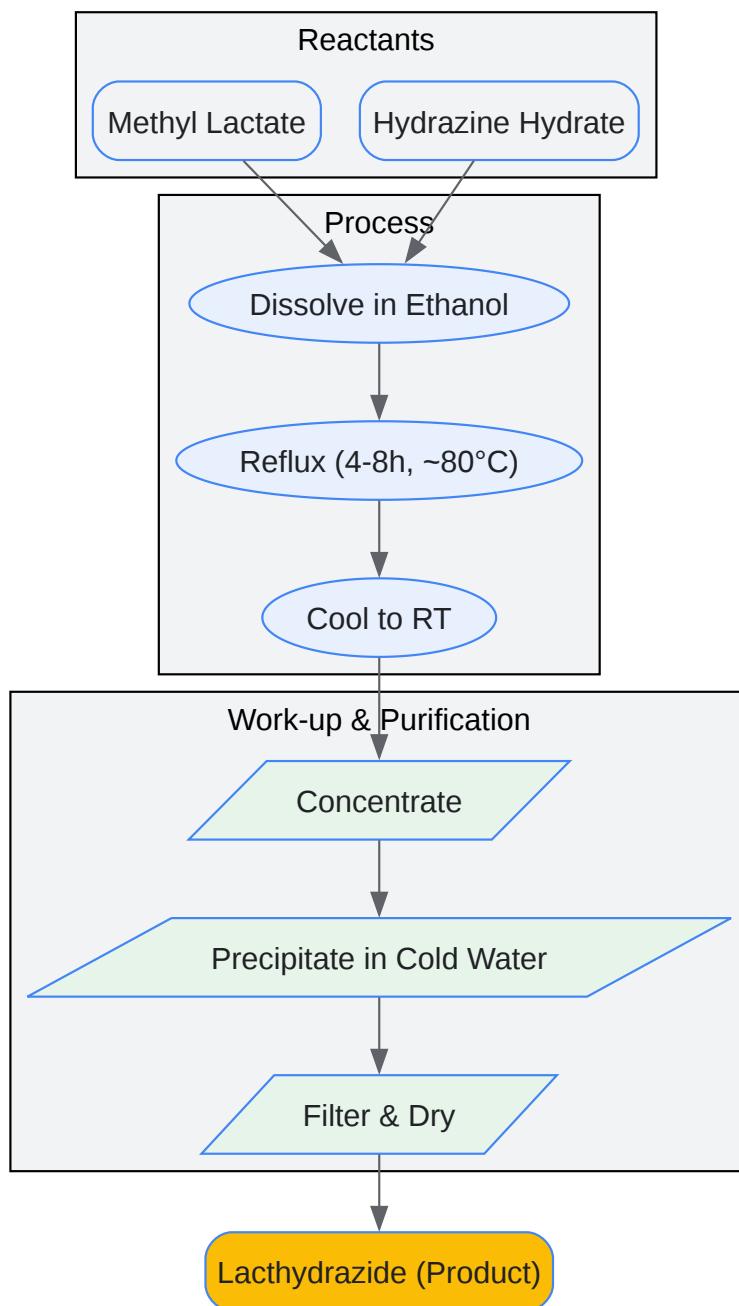
The 2D chemical structure of **Lacthydrazide** highlights its key functional groups: the primary hydrazide and the secondary alcohol.

Caption: 2D Chemical Structure of **Lacthydrazide** (2-hydroxypropanehydrazide).

Synthesis and Mechanism

The most direct and widely adopted method for synthesizing **Lacthydrazide** is the hydrazinolysis of a lactic acid ester, typically methyl or ethyl lactate.[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction is a

classic example of nucleophilic acyl substitution.


Causality of the Synthesis: The reaction's efficacy hinges on the high nucleophilicity of hydrazine (H_2NNH_2). The terminal nitrogen atom of hydrazine possesses a lone pair of electrons that readily attacks the electrophilic carbonyl carbon of the ester. Although the ester's alkoxy group (-OR) is a poor leaving group, the formation of a stable tetrahedral intermediate and the subsequent proton transfers facilitate its departure as an alcohol (ROH). The use of excess hydrazine hydrate can drive the reaction to completion.[\[8\]](#)

Detailed Experimental Protocol: Synthesis of Lacthydrazide

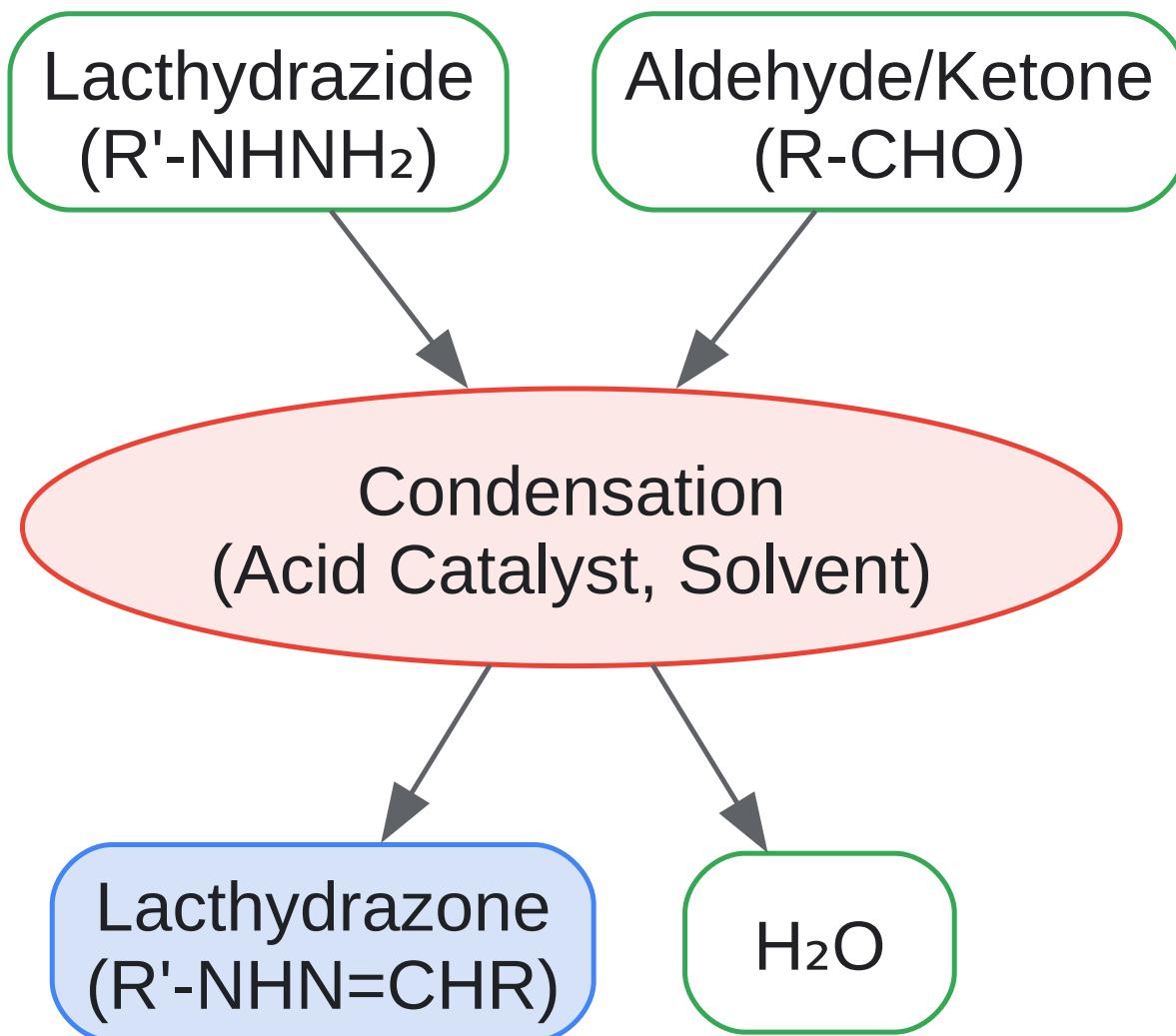
This protocol describes the conversion of methyl lactate to **Lacthydrazide**.

- Reagents and Setup:
 - Methyl lactate (1.0 eq)
 - Hydrazine hydrate (99% or absolute, 2.0 - 5.0 eq)[\[5\]](#)[\[8\]](#)
 - Ethanol (95% or absolute)
 - Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Procedure:
 - Dissolve methyl lactate (1.0 eq) in a minimal amount of ethanol in the round-bottom flask.
 - Carefully add hydrazine hydrate (2.0 - 5.0 eq) to the solution. Caution: Hydrazine is toxic and corrosive.
 - Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain stirring for 4-8 hours.[\[5\]](#)[\[6\]](#)
 - Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

- Upon completion, allow the mixture to cool to room temperature. The product may begin to crystallize.
- Reduce the solvent volume by approximately half using a rotary evaporator.
- Pour the concentrated mixture into a beaker of ice-cold water to precipitate the solid **Lacthydrazide**.
- Collect the white crystalline product by vacuum filtration.
- Wash the solid with a small amount of cold water and dry under vacuum.
- If necessary, the product can be further purified by recrystallization from ethanol.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Lacthydrazide** via hydrazinolysis.


Chemical Reactivity and Functional Significance

The synthetic value of **Lacthydrazide** is derived from the reactivity of its terminal $-\text{NH}_2$ group. This group is highly nucleophilic and readily undergoes condensation reactions with electrophiles, most notably the carbonyl groups of aldehydes and ketones.^{[9][10]}

This reaction forms a hydrazone, a compound containing the $R_1R_2C=NNHC(=O)-$ moiety.[11]

The resulting hydrazone linkage is significantly more stable than the imine (Schiff base) bond formed with primary amines, particularly under varying pH conditions.[12]

Mechanistic Insight: The formation of a hydrazone is typically acid-catalyzed. The reaction proceeds via nucleophilic attack of the terminal nitrogen of **Lachydrazone** on the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst that protonates the hydroxyl group to make it a better leaving group (water), yields the stable C=N double bond of the hydrazone.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the formation of a lacthydrazone derivative.

Applications in Research and Drug Development

The hydrazide functional group is a privileged scaffold in medicinal chemistry.^{[13][14][15]} Its derivatives have demonstrated a vast array of biological activities, including antimicrobial,

antitumor, anti-inflammatory, and anticonvulsant properties.[\[15\]](#)[\[16\]](#) **Lacthydrazide** serves as an ideal starting point for generating libraries of such bioactive molecules.

- Building Block for Heterocycles: The hydrazide moiety is a key synthon for constructing various nitrogen-containing heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are core structures in many pharmaceuticals.[\[13\]](#)
- Combinatorial Chemistry: The straightforward and high-yielding nature of hydrazone formation makes **Lacthydrazide** an excellent component for combinatorial chemistry. By reacting it with a diverse panel of aldehydes and ketones, researchers can rapidly generate a large library of candidate molecules for biological screening.
- Bio-conjugation: Hydrazone linkages are used in bioconjugation strategies, for example, in linking drugs to antibodies to create antibody-drug conjugates (ADCs). The stability of the bond allows for controlled drug delivery.[\[17\]](#)

The presence of the hydroxyl group in **Lacthydrazide** adds another layer of functionality, providing an additional site for hydrogen bonding interactions with biological targets like enzymes or receptors, potentially enhancing binding affinity and specificity.

Safety and Handling

Lacthydrazide, like many hydrazine derivatives, requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

- Harmful if swallowed or in contact with skin.[\[1\]](#)
- Causes skin irritation and serious eye damage.[\[1\]](#)
- May cause respiratory irritation or an allergic skin reaction.[\[1\]](#)

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[\[18\]](#)

Conclusion

Lacthydrazide is a fundamentally important molecule whose simple structure belies its significant utility in advanced chemical synthesis and drug discovery. Its dual functionality—a nucleophilic hydrazide and a hydrogen-bonding hydroxyl group—makes it a versatile and powerful building block. The ability to readily form stable hydrazone linkages provides a reliable and efficient pathway for the creation of diverse molecular libraries aimed at identifying novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this valuable chemical intermediate in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rdchemicals.com [rdchemicals.com]
- 3. LACTHYDRAZIDE | 2651-42-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazone as Inhibitors of Laccase from *Trametes versicolor* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrazone - Wikipedia [en.wikipedia.org]
- 18. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Utility of Lacthydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296683#what-is-the-chemical-structure-of-lacthydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com